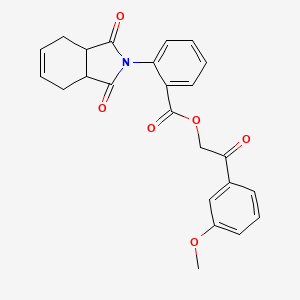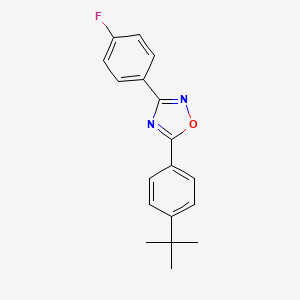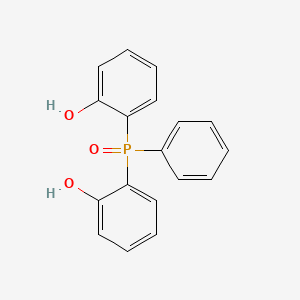
2,2'-(Phenylphosphoryl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylphosphoryl)diphenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to two phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)diphenol typically involves the reaction of phenylphosphonic dichloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{POCl}_2 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{PO}(\text{C}_6\text{H}_4\text{OH})_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)diphenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Phenylphosphoryl)diphenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products:
Oxidation: Quinones
Reduction: Phenols
Substitution: Substituted phenols
Aplicaciones Científicas De Investigación
2,2’-(Phenylphosphoryl)diphenol has a wide range of applications in scientific research:
Mecanismo De Acción
2,2’-(Phenylphosphoryl)diphenol can be compared with other phenolic compounds and organophosphorus compounds:
Phenolic Compounds: Similar to other phenolic compounds, it exhibits antioxidant properties.
Organophosphorus Compounds: Compared to other organophosphorus compounds, it has unique properties due to the combination of phenol and phosphoryl groups, making it suitable for specific applications.
Comparación Con Compuestos Similares
- Phenylphosphonic dichloride
- Diphenylphosphinic chloride
- Phenylphosphonothioic dichloride
Propiedades
Número CAS |
112122-94-8 |
|---|---|
Fórmula molecular |
C18H15O3P |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenyl)-phenylphosphoryl]phenol |
InChI |
InChI=1S/C18H15O3P/c19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13,19-20H |
Clave InChI |
MXCKINYQRLLOAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


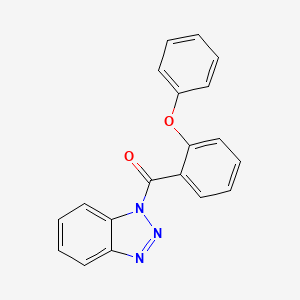
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)



![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
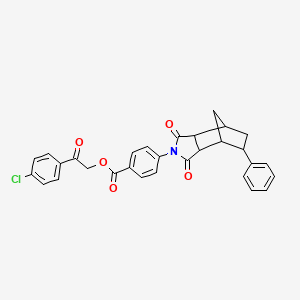
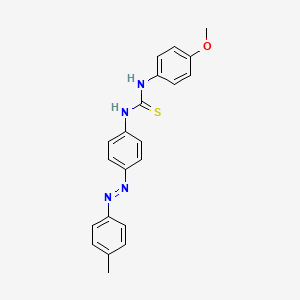
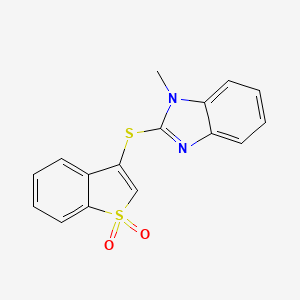
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
